Ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride
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Overview
Description
Ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2·HCl. It is a derivative of ethyl acetate, where the hydrogen atom of the amino group is replaced by a 4-chlorobenzyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride typically involves the reaction of ethyl glycinate hydrochloride with 4-chlorobenzylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The 4-chlorobenzyl group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((4-methoxybenzyl)amino)acetate hydrochloride
- Ethyl 2-((4-methylbenzyl)amino)acetate hydrochloride
- Ethyl 2-((4-ethoxybenzyl)amino)acetate hydrochloride
Uniqueness
Ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in pharmaceutical research and development.
Biological Activity
Ethyl 2-((4-chlorobenzyl)amino)acetate hydrochloride, also known as a derivative of amino acid compounds, has garnered significant interest in the field of medicinal chemistry due to its various biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14ClN2O2
- Molecular Weight : Approximately 264.14 g/mol
- CAS Number : 99450-22-3
This compound features a chloro-substituted benzyl group attached to an ethyl ester of glycine, which contributes to its unique properties and potential applications in various fields, including pharmacology and biochemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, while the chlorophenyl moiety can engage with hydrophobic regions of proteins and enzymes. These interactions are crucial for modulating enzyme activities and receptor functions, leading to diverse biological effects.
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound. Notable findings include:
- In Vitro Studies : Derivatives of ethyl 2-((4-chlorobenzyl)amino)acetate have demonstrated significant antiproliferative activity against various cancer cell lines, including HCT-116 and HeLa cells. For instance, one study reported an IC50 value of approximately 0.69 µM for certain derivatives against HeLa cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
- Antibacterial and Antifungal Activity : Preliminary studies indicate that compounds similar to ethyl 2-((4-chlorobenzyl)amino)acetate exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains .
Antiproliferative Activity
Several studies have investigated the biological applications of this compound:
-
Study on HCT-116 Cells :
- A series of derivatives were synthesized based on the core structure, revealing that 12 out of 24 tested compounds showed significant inhibitory actions on HCT-116 cells.
- Apoptotic effects were characterized by nuclear disintegration and chromatin condensation in treated cancer cells.
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 2-amino-2-(4-bromophenyl)acetate hydrochloride | Bromine instead of chlorine | Similar anticancer properties |
Ethyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride | Fluorine instead of chlorine | Varying degrees of antimicrobial activity |
This table illustrates how structural modifications can influence the biological activities of related compounds.
Properties
Molecular Formula |
C11H15Cl2NO2 |
---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methylamino]acetate;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)8-13-7-9-3-5-10(12)6-4-9;/h3-6,13H,2,7-8H2,1H3;1H |
InChI Key |
CMZYSAIWCVMELW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
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